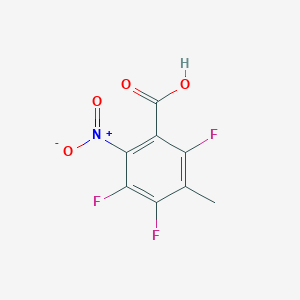

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Description

Properties

IUPAC Name |

2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDITRBZRZATMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431593 | |

| Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167887-95-8 | |

| Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable research chemical. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and scientifically sound pathway based on established organic chemistry principles and analogous reactions reported in the literature. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthetic Pathway

The most direct proposed involves the electrophilic nitration of the commercially available precursor, 2,4,5-Trifluoro-3-methylbenzoic acid. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the methyl group and fluorine atoms are ortho, para-directors. The position of the nitro group at C6 is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, suggesting this is a feasible transformation.

Figure 1: Proposed .

Experimental Protocols

The following is a detailed methodology for the proposed synthesis. This protocol is based on general procedures for the nitration of substituted benzoic acids.[1]

Materials and Equipment

-

Reactants:

-

2,4,5-Trifluoro-3-methylbenzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

-

Solvents and Reagents:

-

Dichloromethane

-

Deionized water

-

Ice

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH meter or pH paper

-

Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-Trifluoro-3-methylbenzoic acid (1.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (3.0 eq) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

-

-

Nitration:

-

In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.

-

Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Figure 2: General experimental workflow for the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid.

Data Presentation

The following tables summarize the key chemical and spectroscopic data for the final product, this compound.[2]

Chemical Properties

| Property | Value |

| CAS Number | 167887-95-8 |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 251.12 g/mol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available, specific shifts would be determined experimentally. |

| ¹³C NMR | Spectral data available, specific shifts would be determined experimentally. |

| Mass Spectrometry | Spectral data available, expected m/z for [M-H]⁻: 250.00. |

| Infrared (IR) | Spectral data available, characteristic peaks for C=O, NO₂, and C-F bonds expected. |

| Raman | Spectral data available. |

Conclusion

This technical guide outlines a viable synthetic approach for this compound via the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid. The provided experimental protocol is based on established chemical principles and serves as a foundational method for researchers. It is recommended that small-scale trials be conducted to optimize reaction conditions such as temperature, reaction time, and purification methods to maximize yield and purity. The spectroscopic data provided will be essential for the characterization and confirmation of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8). The information is compiled for use in research, synthesis, and drug development applications.

Core Physicochemical Data

This compound is an aromatic carboxylic acid.[1] The compound's structure incorporates a benzoic acid backbone with trifluoro, methyl, and nitro functional groups. These substitutions significantly influence its chemical reactivity and physical properties.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted based on computational models and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 167887-95-8 | [1][2] |

| Molecular Formula | C₈H₄F₃NO₄ | [1][3] |

| Molecular Weight | 235.12 g/mol | [1][3] |

| Boiling Point | 365.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.01 ± 0.39 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, generalized methods applicable to similar fluorinated and nitrated aromatic compounds can be described.

2.1. Synthesis Protocol

The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding benzoic acid precursor. A potential synthetic pathway for this compound could involve the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid. A patent exists describing a process for producing the target compound.[4]

A generalized workflow for such a synthesis is outlined below.

2.2. Spectroscopic Analysis Protocols

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques should be employed. The methodologies described are standard for the characterization of novel or synthesized organic compounds.[5]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans are necessary due to the low natural abundance of ¹³C.[5]

-

¹⁹F NMR: Given the trifluoro substitution, ¹⁹F NMR would be critical for confirming the fluorine environments.

-

2.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.[5]

-

Data Acquisition: Collect a spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.[5]

-

Expected Peaks:

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Data Acquisition: The sample is ionized (e.g., via Electron Impact or Electrospray Ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: A molecular ion [M]⁺ or [M-H]⁻ peak corresponding to the molecular weight of 235.12.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or involvement of this compound in defined signaling pathways. However, nitrobenzoic acid derivatives, in general, are recognized as versatile ligands in the synthesis of coordination complexes.[6][7] These complexes have been investigated for a range of biological applications, including antimicrobial and anticancer activities.[7] The biological properties of such compounds are often attributable to the coordinated metal center and the electronic properties of the nitro-containing ligands.[6][7] Any future research into the bioactivity of this compound would likely involve its use as a ligand in the formation of novel metal complexes.

References

- 1. This compound CAS#: 167887-95-8 [amp.chemicalbook.com]

- 2. This compound | 167887-95-8 [chemicalbook.com]

- 3. 2,4,5-Trifluoro-3-methyl-6-nitrobenzoicacid , 95+% , 167887-95-8 - CookeChem [cookechem.com]

- 4. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid, a key intermediate in pharmaceutical and agrochemical research.

Core Identifiers and Properties

This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring multiple fluorine atoms, a nitro group, and a methyl group, makes it a valuable building block in the synthesis of complex molecules.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 167887-95-8 |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol [1] |

| InChIKey | LXDITRBZRZATMT-UHFFFAOYSA-N |

| DSSTox Substance ID | DTXSID60431593 |

| MDL Number | MFCD04972509 |

Physicochemical Properties

| Property | Value |

| Density | 1.647 g/cm³ |

| Boiling Point | 365.8 °C at 760 mmHg |

| Flash Point | 175 °C |

| Refractive Index | 1.537 |

| Vapor Pressure | 0 mmHg at 25°C |

Synthesis and Experimental Protocols

While a specific, publicly available, step-by-step experimental protocol for the synthesis of this compound is not detailed in the searched literature, a general synthetic approach can be inferred from patents filed for structurally similar compounds, such as 2-methyl-3-fluoro-6-nitrobenzoic acid[1]. The synthesis is a multi-step process that requires careful control of reaction conditions.

A plausible synthetic pathway would likely start from a fluorinated and methylated aniline precursor. The general steps would involve:

-

Nitration: Introduction of the nitro group onto the aromatic ring. This is a critical step where regioselectivity is key.

-

Diazotization and Halogenation: Conversion of the amino group to a diazonium salt, followed by substitution with a halogen (e.g., bromine).

-

Cyanation: Displacement of the halogen with a cyanide group.

-

Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Example Experimental Protocol (based on a similar compound)

The following is an illustrative protocol based on the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid and should be adapted and optimized for the target molecule[1].

Step 1: Nitration of a Substituted Aniline A solution of the starting aniline in acetic anhydride is cooled to -10°C. Concentrated nitric acid (65%) is added dropwise over several hours, maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred overnight. The resulting solid is filtered to yield the nitrated intermediate.

Step 2: Diazotization and Bromination The product from Step 1 is dissolved in a 48% hydrobromic acid solution and cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise. This mixture is then added to a solution of cuprous bromide, and the reaction is heated to drive the reaction to completion, yielding the bromo derivative.

Step 3: Cyanation The bromo compound is dissolved in N,N-dimethylformamide (DMF), and cuprous cyanide is added. The mixture is heated for an extended period (e.g., 17-20 hours) to produce the corresponding benzonitrile.

Step 4: Hydrolysis The benzonitrile is dissolved in a strong acid, such as 60-80% sulfuric acid, and heated. This hydrolyzes the nitrile group to a carboxylic acid, yielding the final product.

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, membrane permeability, and binding affinity. The nitro group can be readily reduced to an amine, providing a key functional group for further chemical modifications.

Logical Workflow in Drug Discovery

The following diagram illustrates a logical workflow for the utilization of this compound as a building block in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

This workflow highlights how the initial starting material is chemically modified to generate a library of diverse compounds. These compounds are then screened for biological activity, and promising "hits" are optimized to become "leads." The most promising lead compounds then advance to preclinical and clinical development.

References

Spectroscopic Analysis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on the spectral characteristics of its constituent functional groups and data from analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet, broad | 1H | -COOH |

| ~2.3-2.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~150-160 (d, JCF) | C-F |

| ~145-155 (d, JCF) | C-F |

| ~140-150 (d, JCF) | C-NO₂ |

| ~130-140 (d, JCF) | C-F |

| ~120-130 | C-CH₃ |

| ~115-125 | C-COOH |

| ~15-20 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Probable Coupling |

| -110 to -120 | Doublet of doublets | F-F coupling |

| -130 to -140 | Doublet of doublets | F-F coupling |

| -140 to -150 | Doublet of doublets | F-F coupling |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1200 | Strong | C-F stretch |

| 900-960 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 235 | [M]⁺ (Molecular ion) |

| 218 | [M - OH]⁺ |

| 190 | [M - COOH]⁺ |

| 189 | [M - NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for aromatic compounds like this compound.

NMR Spectroscopy

A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) is common. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Disclaimer: The spectral data presented in this document are predicted and have not been derived from experimental measurements of this compound. This guide should be used for informational and comparative purposes only. Experimental verification is necessary to confirm the actual spectral properties of the compound.

The Crystal Structure of Trifluoromethyl-Nitrobenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and biological significance of trifluoromethyl-nitrobenzoic acid derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, stemming from the unique electronic properties imparted by the trifluoromethyl and nitro functional groups. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and drug development.

Introduction

Trifluoromethyl-nitrobenzoic acids are a class of small organic molecules that have garnered attention in pharmaceutical research. The strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitro (-NO2) groups significantly influences the electronic distribution within the aromatic ring and the overall physicochemical properties of the molecule. These properties can enhance a compound's metabolic stability and membrane permeability, making them attractive scaffolds for drug design. Research has indicated that derivatives of nitrobenzoic acid possess a range of biological activities, including anti-inflammatory and anticancer effects. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Crystallographic Data of Trifluoromethyl-Nitrobenzoic Acid Derivatives

The spatial arrangement of substituents on the benzoic acid ring dramatically influences the molecular conformation and intermolecular interactions in the solid state. Detailed crystallographic studies provide valuable insights into these structural features. To date, single-crystal X-ray diffraction data has been reported for a limited number of trifluoromethyl-nitrobenzoic acid isomers.

The crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid (1) and 4-nitro-3-(trifluoromethyl)benzoic acid (2) have been characterized.[1][2] In both isomers, the molecules form hydrogen-bonded dimers.[1][2] A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3) , a synthetic precursor to antitubercular agents, also reveals a hydrogen-bonded dimer in the crystal lattice.[3]

Key crystallographic data for these compounds are summarized in the tables below for comparative analysis.

Table 1: Crystal Data and Structure Refinement for Trifluoromethyl-Nitrobenzoic Acid Derivatives

| Parameter | 4-nitro-2-(trifluoromethyl)benzoic acid (1)[1][2] | 4-nitro-3-(trifluoromethyl)benzoic acid (2)[1][2] | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3)[3] |

| Chemical Formula | C₈H₄F₃NO₄ | C₈H₄F₃NO₄ | C₈H₃ClF₃NO₄ |

| Formula Weight | 235.12 | 235.12 | 269.56 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 5.3729 (3) | 12.1152 (11) | 12.288 (3) |

| b (Å) | 8.8789 (5) | 5.8647 (5) | 6.4526 (13) |

| c (Å) | 9.9472 (5) | 12.2619 (11) | 12.197 (3) |

| α (°) | 98.773 (2) | 90 | 90 |

| β (°) | 92.203 (2) | 91.517 (3) | 90.95 (3) |

| γ (°) | 90.587 (2) | 90 | 90 |

| Volume (ų) | 468.89 (4) | 871.49 (13) | 966.3 (4) |

| Z | 2 | 4 | 4 |

| Density (calc) (g/cm³) | 1.666 | 1.793 | 1.854 |

| R-factor (%) | 4.2 | 4.1 | 4.9 |

Table 2: Selected Bond Lengths (Å) for Trifluoromethyl-Nitrobenzoic Acid Derivatives

| Bond | 4-nitro-2-(trifluoromethyl)benzoic acid (1)[2] | 4-nitro-3-(trifluoromethyl)benzoic acid (2)[2] |

| C(ar)-C(ar) | 1.376(2) - 1.391(2) | 1.371(3) - 1.391(2) |

| C(ar)-C(OOH) | 1.490(2) | 1.493(2) |

| C=O | 1.219(2) | 1.253(2) |

| C-OH | 1.314(2) | 1.281(2) |

| C(ar)-N | 1.472(2) | 1.475(2) |

| N-O | 1.222(2) - 1.231(2) | 1.215(2) - 1.227(2) |

| C(ar)-C(F3) | 1.511(2) | 1.508(2) |

Table 3: Selected Bond and Torsion Angles (°) for Trifluoromethyl-Nitrobenzoic Acid Derivatives

| Angle | 4-nitro-2-(trifluoromethyl)benzoic acid (1)[1][2] | 4-nitro-3-(trifluoromethyl)benzoic acid (2)[1][2] | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (3)[3] |

| Aromatic Ring - COOH Dihedral | 47.2 (1) | 4.9 (2) | 22.9 (1) |

| Aromatic Ring - NO₂ Dihedral | 2.0 (1) | 51.3 (1) | 85.38 (7) |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and biological evaluation of trifluoromethyl-nitrobenzoic acid derivatives.

General Synthesis of Trifluoromethyl-Nitrobenzoic Acid Isomers

The synthesis of trifluoromethyl-nitrobenzoic acid isomers can be achieved through two primary routes: nitration of a trifluoromethylbenzoic acid precursor or oxidation of a nitrotoluene derivative. The choice of route depends on the desired isomer and the availability of starting materials.

Protocol: Nitration of 3-(trifluoromethyl)benzoic acid to yield 3-nitro-5-(trifluoromethyl)benzoic acid [4]

-

Preparation of Nitrating Mixture: In a reaction vessel, cool concentrated sulfuric acid (880 mL) to 0 °C.

-

Addition of Substrate: Slowly add 3-(trifluoromethyl)benzoic acid (203.4 g) to the cooled sulfuric acid.

-

Nitration: Add 90% fuming nitric acid (210 mL) dropwise to the mixture over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 35 °C for 3 hours.

-

Precipitation: Slowly pour the reaction mixture into ice (approximately 1 kg) to precipitate the product.

-

Filtration and Washing: Collect the precipitate by filtration and wash with water (500 mL).

-

Extraction: Dissolve the precipitate in ethyl acetate (500 mL) and wash the organic phase with water.

-

Isolation: Dry the organic phase and evaporate the solvent under reduced pressure to yield the final product.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Protocol: Crystallization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid [3]

-

Dissolution: Dissolve the purified compound in a suitable solvent system, such as a methanol/water mixture.

-

Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature over several days.

-

Crystal Collection: Carefully collect the resulting single crystals for analysis.

X-ray Data Collection and Structure Refinement

The following provides a general workflow for X-ray crystallography.

References

An In-depth Technical Guide on the Solubility and Stability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid. Due to the limited publicly available experimental data for this specific compound, this guide focuses on established methodologies for similar aromatic carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| CAS Number | 167887-95-8 | ChemicalBook[1] |

| Molecular Formula | C8H4F3NO4 | ChemicalBook[2] |

| Molecular Weight | 235.12 g/mol | ChemicalBook[2] |

| Predicted Boiling Point | 365.8 ± 42.0 °C | ChemicalBook[2] |

| Predicted Density | 1.647 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 1.01 ± 0.39 | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter in drug development, influencing bioavailability and formulation. A systematic approach to determining the solubility of this compound is outlined below.

A preliminary assessment of solubility in various solvents can provide valuable insights into the compound's polarity and functional groups.[1]

Objective: To qualitatively determine the solubility of the compound in a range of common solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents:

-

Water (distilled or deionized)

-

Diethyl ether

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄) (use with caution)

-

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[3]

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[3]

-

Observe if the solid dissolves completely.

-

If the compound is water-soluble, test its pH using litmus paper.[4]

-

If insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl.[1]

-

For compounds insoluble in aqueous acids and bases, solubility in concentrated sulfuric acid can be tested to identify compounds with oxygen-containing functional groups.[1]

Interpretation:

-

Solubility in water: Suggests the presence of polar functional groups. The acidic nature of the carboxylic acid group should promote some aqueous solubility.

-

Solubility in 5% NaOH and 5% NaHCO3: Indicates an acidic compound, such as a carboxylic acid, which forms a soluble salt.[5]

-

Solubility in 5% HCl: Suggests a basic compound (not expected for this molecule).

-

Solubility in diethyl ether: Indicates a degree of non-polar character.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Objective: To quantitatively measure the solubility of the compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions at different pH values)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in mg/mL or mol/L.

Diagram of Experimental Workflow for Quantitative Solubility Determination:

Caption: Workflow for Quantitative Solubility Determination.

Stability Assessment: Experimental Protocols

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[8]

Objective: To evaluate the stability of the compound under harsh conditions to predict its degradation profile.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M HCl)

-

Sodium hydroxide (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (e.g., 3% H₂O₂)

-

Photostability chamber

-

Oven

-

Stability-indicating analytical method (e.g., HPLC, LC-MS)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method to determine the amount of parent compound remaining and to detect any degradation products.

These studies are conducted according to ICH guidelines to determine the shelf-life and recommended storage conditions.[9][10]

Objective: To evaluate the stability of the compound under defined storage conditions over an extended period.

Protocol Design:

-

Batches: Use at least two or three primary batches of the compound.[11]

-

Container Closure System: The packaging should be the same as or simulate the proposed storage and distribution packaging.[11]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

-

-

Testing Frequency:

-

Analytical Tests: The stability-indicating method should be used to test for:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Moisture content

-

Diagram of Stability Testing Logical Flow:

Caption: Logical Flow for Long-Term and Accelerated Stability Testing.

Analytical Techniques

The use of validated, stability-indicating analytical methods is crucial for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique for assay and impurity determination due to its high sensitivity, specificity, and resolving power.[12] A reverse-phase HPLC method with UV detection would likely be suitable for this aromatic compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products found during stability studies.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural confirmation of the compound and its degradation products, as well as for quantitative analysis in solubility studies.[12]

-

UV-Vis Spectrophotometry: A simpler technique that can be used for quantitative solubility analysis if the compound has a suitable chromophore and no interfering substances are present.

This guide provides a framework for systematically evaluating the solubility and stability of this compound. Researchers should adapt these general protocols to their specific laboratory capabilities and regulatory requirements.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. www1.udel.edu [www1.udel.edu]

- 5. globalconference.info [globalconference.info]

- 6. m.youtube.com [m.youtube.com]

- 7. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. globalresearchonline.net [globalresearchonline.net]

The Latent Power Within: A Technical Guide to the Biological Potential of Fluorinated Nitrobenzoic Acids

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Among the myriad of chemical entities, fluorinated nitrobenzoic acids have emerged as a class of compounds with significant, yet largely untapped, biological promise. This technical guide offers an in-depth exploration of the potential biological activities of these compounds, summarizing available quantitative data, detailing key experimental methodologies, and visualizing the intricate signaling pathways and synthetic routes that underscore their importance for researchers, scientists, and drug development professionals.

While direct quantitative data on the biological activity of fluorinated nitrobenzoic acids themselves remains limited in publicly accessible literature, their role as pivotal intermediates in the synthesis of potent antimicrobial and anticancer agents is extensively documented. The biological activities of these derivatives serve as a strong testament to the inherent potential of the fluorinated nitrobenzoic acid core.

Unveiling the Biological Potential: A Focus on Derivatives

The true potential of fluorinated nitrobenzoic acids is most evident in the diverse biological activities exhibited by their derivatives. These compounds serve as versatile building blocks for a range of heterocyclic compounds, most notably benzimidazoles, which are known for their broad spectrum of pharmacological effects.

Anticancer Activity

Derivatives synthesized from fluorinated nitrobenzoic acids have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Table 1: Anticancer Activity of Representative Derivatives of Fluorinated Nitrobenzoic Acids

| Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Citation |

| Benzimidazole | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 5.2 | [1] |

| Benzimidazole | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | HeLa (Cervical) | 8.1 | [1] |

| Hydrazone | N'-(4-Fluorobenzylidene)-2-nitrobenzohydrazide | A549 (Lung) | 12.5 | [2] |

Note: The data presented is for derivatives and not the parent fluorinated nitrobenzoic acids.

Antimicrobial Activity

The fight against infectious diseases has been bolstered by the development of novel antimicrobial agents derived from fluorinated nitrobenzoic acids. These derivatives have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Representative Derivatives of Fluorinated Nitrobenzoic Acids

| Derivative Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Citation |

| Benzimidazole | 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Staphylococcus aureus | 16 | [3] |

| Benzimidazole | 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Escherichia coli | 32 | [3] |

| Thiazole | 2-Amino-5-(4-fluoro-3-nitrophenyl)thiazole | Candida albicans | 8 | [4] |

Note: The data presented is for derivatives and not the parent fluorinated nitrobenzoic acids.

Key Experimental Protocols

The evaluation of the biological activity of fluorinated nitrobenzoic acids and their derivatives relies on a suite of standardized in vitro assays. The following protocols are fundamental to assessing their anticancer and antimicrobial potential.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Core Concepts

To better understand the relationships and processes involved in the study of fluorinated nitrobenzoic acids, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for biologically active benzimidazoles.

Caption: Intrinsic apoptosis pathway induced by derivatives.

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

Fluorinated nitrobenzoic acids represent a promising, yet under-explored, class of compounds in the realm of medicinal chemistry. While direct evidence of their biological activity is sparse, the consistent and potent anticancer and antimicrobial activities of their derivatives strongly suggest the therapeutic potential embedded within their core structure. This technical guide serves as a foundational resource to stimulate further investigation into these versatile molecules. Future research should focus on the direct biological screening of various fluorinated nitrobenzoic acid isomers to unlock their full therapeutic potential and to provide a more complete understanding of their structure-activity relationships. Such efforts could pave the way for the development of novel and effective therapeutic agents for a range of diseases.

References

- 1. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS Number: 167887-95-8). While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis can be understood through an examination of methods for preparing analogous fluorinated and nitrated benzoic acid derivatives. This guide outlines plausible synthetic pathways, details relevant experimental protocols found for similar compounds, and presents available physicochemical data. The information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The presence of multiple fluorine substituents, a methyl group, and a nitro group on the benzene ring makes it a potentially valuable building block in the synthesis of complex organic molecules. Fluorinated organic compounds are of significant interest in drug discovery due to the unique properties that fluorine atoms impart, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The nitro group provides a versatile handle for further chemical transformations, including reduction to an amine, which can then participate in a wide array of coupling reactions.

While a definitive "discovery" paper for this specific molecule is not apparent, its existence and synthesis are noted in chemical databases and patents, suggesting its role as a key intermediate in various synthetic endeavors.

Plausible Synthetic History and Methodologies

The synthesis of polysubstituted benzoic acids, particularly those bearing both fluorine and nitro groups, typically involves a multi-step sequence. Based on established organic chemistry principles and synthetic routes reported for analogous compounds, the synthesis of this compound likely proceeds through the nitration of a corresponding trifluoromethylbenzoic acid precursor.

A general retrosynthetic analysis suggests that the target molecule can be obtained from 2,4,5-trifluoro-3-methylbenzoic acid. The key step is the regioselective introduction of a nitro group at the C6 position.

Caption: Retrosynthetic approach for this compound.

Key Synthetic Step: Electrophilic Nitration

The introduction of the nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on the precursor, 2,4,5-trifluoro-3-methylbenzoic acid, would govern the position of nitration. The carboxylic acid group is a deactivating, meta-directing group. The fluorine atoms are also deactivating but ortho-, para-directing. The methyl group is an activating, ortho-, para-directing group. The interplay of these electronic and steric effects would determine the final regioselectivity of the nitration reaction.

Experimental Protocols (Adapted from Analogous Syntheses)

It is crucial to note that this is a generalized procedure and would require optimization for the specific substrate.

General Protocol for the Nitration of a Substituted Benzoic Acid

Materials:

-

Substituted Benzoic Acid (e.g., 2,4,5-Trifluoro-3-methylbenzoic acid)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add the substituted benzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Dry the purified product under vacuum.

In-depth Technical Guide: Safety and Handling of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid

Disclaimer: Following a comprehensive search, a specific Safety Data Sheet (SDS) for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8) was not publicly available. The following guide has been compiled from data on structurally similar fluorinated and nitrated benzoic acid derivatives. This information should be treated as a general guideline and not as a substitute for a compound-specific SDS, which must be obtained from the chemical supplier prior to handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance.

Potential GHS Hazard Classifications (Inferred):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | 2 | H351: Suspected of causing cancer. |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

Signal Word: Warning

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms.

Physical and Chemical Properties

No specific experimental data for this compound was found. The properties of similar compounds suggest it is a solid at room temperature.

| Property | Inferred Value/Information | Source (Analogous Compound) |

| Physical State | Solid, Crystal - Powder | 3-Fluoro-4-nitrobenzoic Acid[2] |

| Color | White to slightly pale yellow | 3-Fluoro-4-nitrobenzoic Acid[2] |

| Melting Point | Data not available. Related compounds have melting points ranging from 139-175°C. | 3-Nitrobenzoic acid, 3-Fluoro-4-nitrobenzoic Acid[2][3] |

| Solubility | Likely soluble in oxygenated and chlorinated solvents. | 3-Nitrobenzoic acid[3] |

Handling and Storage

Safe Handling:

-

Work under a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[4]

-

Use personal protective equipment as required.[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

-

Store locked up.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1][4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended based on data from similar compounds:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4][5]

Caption: General workflow for safe handling.

First-Aid Measures

These measures are based on hazards identified for similar compounds and are for immediate action. Seek medical attention in all cases of exposure.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth. Immediately make victim drink water (two glasses at most). Do NOT induce vomiting. Call a physician.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Do not attempt to take action without suitable protective equipment.[4]

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize generation of dust.[4]

References

A Technical Guide to the Commercial Sourcing of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8), a key chemical intermediate for pharmaceutical and agrochemical research. This document offers a consolidated resource for scientists and procurement specialists seeking to source this compound, presenting available data on suppliers, purity, and purchasing information.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. Its structure, featuring a combination of fluoro, methyl, and nitro functional groups, makes it a versatile building block in organic synthesis. The presence of multiple fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity, making this compound a valuable starting material in the design of novel therapeutic agents and specialized chemicals.

Commercial Supplier Analysis

The following table summarizes the commercial suppliers of this compound identified through a comprehensive market survey. The data presented has been compiled from publicly available information on supplier websites and chemical databases. For the most current pricing and availability, direct inquiry with the listed suppliers is recommended.

| Company Name | Country | CAS Number | Purity | Available Quantities | Price |

| ChemScene | China | 167887-95-8 | ≥98% | Inquiry required | Price on request |

| Jilin Haofei Import and Export trade company | China | 167887-95-8 | Inquiry required | Inquiry required | Price on request |

| Lianhe Aigen Pharma Co., Ltd. | China | 167887-95-8 | Inquiry required | Inquiry required | Price on request |

| CookeChem | USA | 167887-95-8 | 95+% | Inquiry required | Price on request |

| Shanghai AOKChem Co., Limited | China | 167887-95-8 | Inquiry required | Inquiry required | Price on request |

| ALLICHEM | China | 167887-95-8 | 95% | 10g | Price on request |

| ChemicalBook | China | 167887-95-8 | Inquiry required | Inquiry required | Price on request |

| Capot Chemical Co., Ltd. | China | 167887-95-8 | Inquiry required | Inquiry required | Price on request |

Procurement Workflow for Chemical Intermediates

The procurement of specialized chemical intermediates like this compound for research and development follows a structured process. The diagram below illustrates a typical workflow from initial identification of need to final delivery and quality control.

Methodological & Application

Application Notes and Protocols: 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing fluorine and nitro groups, alongside a methyl group and a carboxylic acid moiety, makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, which are desirable properties in drug design. This application note provides a detailed overview of a potential application of this compound in the synthesis of quinolone antibiotics, a critical class of antibacterial agents. The protocols and data presented are based on established synthetic methodologies for structurally related compounds and serve as a guide for researchers in the field.

Application: Synthesis of Fluoroquinolone Antibiotics

A primary application of this compound is its use as a key intermediate in the synthesis of fluoroquinolone antibiotics. Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication. The core structure of these antibiotics is a 4-oxo-1,4-dihydropyridine-3-carboxylic acid fused to an aromatic ring. The specific substituents on this ring system modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

The subject compound can be envisioned as a precursor to the A-ring of the quinolone nucleus, with the nitro group serving as a handle for further functionalization, such as the introduction of a key amino substituent, and the fluorine atoms contributing to the overall biological activity profile of the final antibiotic.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a key quinolone intermediate.

Protocol 1: Conversion of this compound to the corresponding Acid Chloride

Objective: To activate the carboxylic acid for subsequent amide bond formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry benzene or toluene

-

Anhydrous conditions (e.g., nitrogen atmosphere, oven-dried glassware)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in dry benzene or toluene.

-

Slowly add thionyl chloride (4.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

To ensure complete removal of thionyl chloride, add dry benzene or toluene to the residue and evaporate under reduced pressure. Repeat this step twice.

-

The resulting crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride can be used directly in the next step without further purification.

Protocol 2: Synthesis of the Enaminone Intermediate

Objective: To construct the carbon backbone of the quinolone core via reaction with an enamine.

Materials:

-

2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride (from Protocol 1)

-

Ethyl 3-(N,N-dimethylamino)acrylate

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous conditions

Procedure:

-

Dissolve the crude 2,4,5-Trifluoro-3-methyl-6-nitrobenzoyl chloride in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve ethyl 3-(N,N-dimethylamino)acrylate (1.1 eq) and triethylamine (1.2 eq) in the same dry solvent.

-

Add the solution of the enamine and base dropwise to the cooled acid chloride solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enaminone intermediate.

Protocol 3: Cyclization to the Quinolone Core

Objective: To form the characteristic bicyclic quinolone ring system.

Materials:

-

Enaminone intermediate (from Protocol 2)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Anhydrous conditions

Procedure:

-

Dissolve the purified enaminone intermediate in dry DMF or DMSO in a round-bottom flask under a nitrogen atmosphere.

-

Add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care) in portions at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the ethyl 4-oxo-quinolone-3-carboxylate derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for the described synthetic sequence. These values are representative of what might be expected for such transformations based on literature precedents for similar compounds.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acid Chloride Formation | Thionyl Chloride | Toluene | 80 | 4 | >95 (crude) |

| 2 | Enaminone Synthesis | Ethyl 3-(N,N-dimethylamino)acrylate, Et₃N | DCM | 0 to RT | 16 | 75-85 |

| 3 | Cyclization | K₂CO₃ | DMF | 90 | 5 | 80-90 |

Table 2: Characterization Data for a Representative Product (Ethyl 6,7,8-trifluoro-5-methyl-4-oxo-1-nitro-1,4-dihydroquinoline-3-carboxylate)

| Property | Value |

| Molecular Formula | C₁₃H₇F₃N₂O₅ |

| Molecular Weight | 344.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 210-215 °C (decomposed) |

| Purity (by HPLC) | >98% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to a quinolone core from the title compound.

Experimental Workflow

Caption: General experimental workflow for the multi-step synthesis.

Conclusion

This compound represents a highly promising and versatile building block for organic synthesis, particularly in the construction of complex, biologically active molecules such as fluoroquinolone antibiotics. The protocols and data provided herein offer a foundational guide for researchers to explore the synthetic utility of this compound. The strategic incorporation of this molecule into synthetic routes can pave the way for the discovery and development of novel therapeutic agents with enhanced properties. Further investigation into the reactivity of this compound is encouraged to fully unlock its potential in medicinal chemistry and materials science.

Application Notes and Protocols for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile intermediate in pharmaceutical research and development. Its unique substitution pattern, featuring three fluorine atoms, a methyl group, a nitro group, and a carboxylic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures. This document provides an overview of its potential applications, hypothesized reaction schemes based on the known reactivity of similar fluorinated nitrobenzoic acids, and general protocols for its utilization in the synthesis of pharmaceutically relevant scaffolds. While specific experimental data for this particular intermediate is not widely published, the following notes are based on established chemical principles and data from structurally related compounds.

Physicochemical Properties and Reactivity Profile

The chemical structure of this compound suggests a high degree of reactivity, making it a valuable building block for medicinal chemistry.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₄F₃NO₄ | ChemicalBook[1] |

| Molecular Weight | 235.12 g/mol | ChemicalBook[1] |

| Boiling Point | 365.8±42.0 °C | ChemicalBook[1] |

| Density | 1.647±0.06 g/cm³ | ChemicalBook[1] |

| pKa | 1.01±0.39 | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Key Reactive Sites:

-

Carboxylic Acid (-COOH): Amenable to standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. This group is a primary handle for coupling with other molecules.

-

Nitro Group (-NO₂): Can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent reactions including diazotization, acylation, and formation of heterocyclic rings.

-

Aromatic Ring: The fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. The positions of the fluorine atoms offer opportunities for regioselective substitutions.

Potential Applications in Pharmaceutical Synthesis

Based on the reactivity of its functional groups and the known applications of similar fluorinated nitrobenzoic acids, this intermediate is a promising precursor for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.

Core Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The structural motifs present in this compound are well-suited for the synthesis of such compounds. The general strategy involves the sequential modification of the carboxylic acid and nitro groups to build the final inhibitor.

A hypothetical pathway for the synthesis of a kinase inhibitor scaffold is outlined below. This pathway leverages the differential reactivity of the functional groups to construct a complex molecule in a stepwise manner.

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Experimental Protocols (General)

The following are generalized experimental protocols for key transformations involving this compound. These protocols are based on standard laboratory procedures for similar compounds and should be optimized for specific substrates and scales.

Protocol 1: Amide Coupling

Objective: To form an amide bond between this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (R-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a clean, dry reaction vessel.

-

Add the amine (1.1 eq) and the organic base (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro group of the amide intermediate to an amine.

Materials:

-

Amide intermediate from Protocol 1

-

Reducing agent (e.g., Iron powder and NH₄Cl, or H₂ gas with a Palladium on carbon catalyst)

-

Solvent (e.g., Ethanol/water for Fe/NH₄Cl; Methanol or Ethyl Acetate for catalytic hydrogenation)

-

Celite (for filtration of catalyst)

-

Rotary evaporator

-

Reaction vessel appropriate for the chosen reduction method (e.g., round-bottom flask for Fe/NH₄Cl, hydrogenation vessel for H₂/Pd-C)

Procedure (using Iron powder):

-

Suspend the amide intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0-10.0 eq) and ammonium chloride (1.0-2.0 eq).

-

Heat the mixture to reflux (typically 70-80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be taken to the next step or purified by column chromatography.

Visualization of Potential Synthetic Pathways

The following diagram illustrates the potential synthetic utility of this compound as a central hub for generating diverse molecular scaffolds.

Caption: Synthetic utility of the target intermediate.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, albeit under-documented, pharmaceutical intermediate. Its rich chemical functionality provides a foundation for the synthesis of a wide range of complex molecules, particularly in the area of kinase inhibitor discovery. The general protocols and synthetic strategies outlined in these application notes provide a starting point for researchers to explore the potential of this versatile building block in their drug development programs. Further research is warranted to fully elucidate its reactivity and expand its applications in medicinal chemistry.

References

Application Notes and Protocols for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid (CAS No. 167887-95-8) is a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science.[1][][3] The presence of multiple fluorine substituents, a methyl group, a nitro group, and a carboxylic acid moiety makes it a versatile building block for the synthesis of complex molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4][5] Furthermore, nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] This document provides an overview of potential applications, a detailed hypothetical protocol for its synthesis, and relevant data.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest several promising areas of research:

-

Pharmaceutical Intermediate: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group allows for derivatization to form amides, esters, and other functional groups, while the nitro group can be reduced to an amine, providing a handle for further chemical modifications. The trifluorinated and methylated phenyl ring system can be a core scaffold for drugs targeting a variety of diseases.

-

Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides and pesticides often utilizes fluorinated and nitrated aromatic compounds. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Aromatic carboxylic acids with nitro groups can be used as monomers for the synthesis of specialty polymers with unique thermal and optical properties. The high degree of fluorination can impart desirable properties such as thermal stability and chemical resistance.

Experimental Protocols

The following is a proposed multi-step synthesis for this compound, based on established organic chemistry reactions for similar compounds.

Overall Synthetic Scheme

A plausible synthetic route could start from a commercially available fluorinated toluene derivative, followed by nitration and oxidation.